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3-Methyl-L-histidine - 368-16-1

3-Methyl-L-histidine

Catalog Number: EVT-248686
CAS Number: 368-16-1
Molecular Formula: C7H11N3O2
Molecular Weight: 169.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

3-Methyl-L-histidine (3-MH) is a non-proteinogenic amino acid, meaning it is not naturally incorporated into proteins during translation. [] It arises from the post-translational methylation of histidine residues within the protein actin. [] 3-MH is released when actin is degraded, making it a valuable marker for skeletal muscle protein breakdown. [, , , , , , ] It is primarily found in the urine and can be measured to assess muscle protein turnover in various physiological and pathological conditions.

Overview

3-Methyl-L-histidine is an amino acid derivative that belongs to the class of organic compounds known as histidines and their derivatives. It is a methylated form of histidine, specifically modified at the nitrogen atom in the imidazole ring. This compound plays a significant role in various biological processes, particularly as a post-translational modification of proteins. The methylation of histidine residues is primarily catalyzed by methyltransferase enzymes, with 3-methyl-L-histidine being a product of this modification. It is also recognized for its presence in muscle proteins and its potential utility as a biomarker for muscle protein breakdown.

Source and Classification

3-Methyl-L-histidine is classified as a methylamino acid, which encompasses amino acids that have undergone methylation on their side chains. It can only be synthesized from histidine through the action of specific enzymes, particularly METTL9 (Methyltransferase Like 9), which mediates the methylation process. This compound is found in various vertebrates, being produced during the metabolic processes involving skeletal muscle proteins .

Synthesis Analysis

Methods and Technical Details

The synthesis of 3-methyl-L-histidine typically involves enzymatic processes rather than conventional chemical synthesis. The primary method involves the enzymatic methylation of histidine residues in proteins, facilitated by the METTL9 enzyme. This enzyme uses S-adenosylmethionine as a methyl donor to transfer a methyl group to the nitrogen atom in the imidazole ring of histidine, resulting in the formation of 3-methyl-L-histidine .

In laboratory settings, 3-methyl-L-histidine can also be synthesized through chemical means. For example, one method involves starting with histidine and applying methylating agents under controlled conditions to achieve the desired methylation at the 3-position .

Molecular Structure Analysis

Structure and Data

The molecular formula of 3-methyl-L-histidine is C₆H₈N₄O₂, with a molecular weight of approximately 172.15 g/mol. The structure features an imidazole ring characteristic of histidine, with a methyl group attached to the nitrogen at position three (the "pi" position) of this ring.

The three-dimensional structure can be represented using various computational chemistry software tools that visualize molecular geometry and electronic properties. The compound's structural data indicates it has specific stereochemical configurations that are crucial for its biological activity.

Chemical Reactions Analysis

Reactions and Technical Details

3-Methyl-L-histidine participates in several biochemical reactions, primarily as part of protein metabolism. One notable reaction involves its role as a marker for protein catabolism; when proteins are degraded, 3-methyl-L-histidine is released into circulation and can be measured in urine or plasma to assess muscle protein breakdown rates .

In synthetic chemistry, reactions involving 3-methyl-L-histidine include its use as a precursor for synthesizing other compounds such as anserine—a dipeptide formed from beta-alanine and 3-methyl-L-histidine through various protective group strategies and coupling reactions .

Mechanism of Action

Process and Data

The mechanism by which 3-methyl-L-histidine exerts its effects primarily relates to its role in protein metabolism. As a product of histidine methylation, it influences protein function by modulating interactions between proteins or affecting their stability and degradation rates. The presence of 3-methyl-L-histidine in muscle tissue serves as an indicator of muscle turnover; higher concentrations are associated with increased muscle breakdown due to physical stress or disease states .

The metabolic pathway involving 3-methyl-L-histidine includes its release from muscle proteins during proteolysis, followed by its transport into circulation where it can be measured for clinical assessments.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Molecular Weight: Approximately 172.15 g/mol
  • Solubility: Highly soluble in water
  • Melting Point: Not extensively documented but expected to be similar to other amino acids
  • pH Stability: Generally stable across physiological pH ranges
  • Chemical Behavior: Exhibits typical behavior of amino acids including participation in peptide bond formation and interactions with various functional groups.

These properties make 3-methyl-L-histidine suitable for biochemical assays and applications in nutritional studies related to muscle metabolism .

Applications

Scientific Uses

3-Methyl-L-histidine has several applications in scientific research:

  • Biomarker for Muscle Protein Breakdown: It is widely used as a biomarker for assessing muscle degradation rates in clinical nutrition studies and sports medicine.
  • Research on Protein Turnover: Studies involving isotopic labeling often utilize 3-methyl-L-histidine to investigate protein turnover dynamics within skeletal muscles.
  • Metabolic Studies: Its measurement helps understand metabolic disorders related to muscle wasting and aging.
Biosynthesis and Metabolic Pathways of 3-Methyl-L-histidine

Enzymatic Methylation Mechanisms in Actin and Myosin

3-Methyl-L-histidine (3MH) is formed via post-translational methylation of histidine residues in actin and myosin heavy chains, catalyzed by specific S-adenosylmethionine (AdoMet)-dependent methyltransferases. This modification occurs at the N3 position of the imidazole ring (τ-nitrogen), producing the isomer N3-methylhistidine [1] [6] [8]. The reaction follows a nucleophilic substitution mechanism where the histidine residue attacks the electrophilic methyl group of AdoMet, forming 3MH and S-adenosylhomocysteine [6].

Tissue-specific methylation patterns are well-documented. Myosin from white skeletal muscle contains higher 3MH levels than cardiac or smooth muscle myosin, while actin exhibits consistent methylation across muscle types [1]. For example, rabbit skeletal muscle myosin contains 0.8–1.0 mol 3MH per 100,000 g protein, compared to 0.3 mol in cardiac myosin [1] [6]. This specificity arises from differential expression of methyltransferases and substrate accessibility.

Table 1: 3MH Content in Contractile Proteins

ProteinMuscle Type3MH Content (mol/100,000 g protein)
MyosinWhite skeletal0.8–1.0
MyosinCardiac0.3
ActinAll types~0.7 (consistent)

Post-Translational Modifications in Contractile Proteins

3MH modification occurs exclusively during protein synthesis and is irreversible. In actin, methylation occurs at His-73 (located in a conserved sequence: TLKYPIEHGIITNWD), while myosin methylation targets His-756 (sequence: LGSIDVDHTQYKFGH) in type I fibers [1] [6] [10]. These sites reside near functionally critical regions:

  • Actin His-73 participates in ATP hydrolysis and polymerization.
  • Myosin His-756 lies within the S1 head domain, influencing actin-binding affinity [1] [10].

Functional consequences include:

  • Actin polymerization: Photo-oxidation experiments show that 3MH depletion impairs G-actin → F-actin polymerization. Complete loss of polymerization occurs before full 3MH destruction, indicating its role in structural stability [1].
  • Enzymatic activities: Methylation does not directly affect myosin’s ATPase activity or actin-combining capacity. However, it stabilizes local conformation, indirectly optimizing contractile function [1] [6].

Catabolic Pathways and Excretion Dynamics

Upon proteolysis of actin and myosin, 3MH is released and cannot be reincorporated into proteins or metabolized further. It enters systemic circulation and is excreted unchanged in urine, making it a biomarker for muscle protein breakdown [3] [4] [8].

Excretion characteristics:

  • Urinary levels: 3.63–69.27 µmol/mmol creatinine in healthy adults (mean: 15–20 µmol/mmol creatinine).
  • Plasma levels: Average 2.85 µM (range: 0–5.9 µM).
  • CSF levels: Average 3.82 µM (range: 1.39–6.25 µM) [8].

Factors influencing excretion:

  • Muscle mass: Higher 3MH in individuals with greater lean mass.
  • Dietary interference: Chicken meat and soy elevate urinary 3MH, complicating its use as a pure endogenous biomarker [8] [9].
  • Renal function: Altered clearance affects plasma levels, necessitating creatinine normalization in urine [4].

Table 2: 3MH Distribution in Human Biofluids

BiofluidMean ConcentrationRangePrimary Source
Urine15–20 µmol/mmol creat3.63–69.27 µmol/mmol creatMuscle proteolysis
Plasma2.85 µM0–5.9 µMMuscle release
Cerebrospinal fluid3.82 µM1.39–6.25 µMUnknown

Role of Histidine Methyltransferases in Skeletal Muscle Metabolism

The primary methyltransferase for 3MH formation is SET domain-containing protein 3 (SETD3), a SET-domain enzyme that specifically methylates actin at His-73. SETD3 knockout models show abolished actin methylation and impaired cytoskeletal dynamics [6] [10].

Key enzymatic properties:

  • Substrate recognition: SETD3 requires a conserved histidine-flanking sequence (e.g., actin’s TLKYPIEH73GIITNWD).
  • Catalytic regulation: Glucocorticoids and high-protein diets upregulate SETD3 expression, linking methylation to nutritional/hormonal status [6] [10].

Contrasting methyltransferases:

  • METTL9: Mediates N1-methylhistidine (1MH) formation at His-x-His motifs (e.g., in S100A9), not 3MH.
  • Hpm1: Yeast methyltransferase modifying Rpl3 at His-243, unrelated to mammalian muscle metabolism [2] [6] [10].

Table 3: Histidine Methyltransferases Compared

EnzymeClassTarget SiteKey SubstratesBiological Role
SETD3SET-domainN3-histidineActin (His-73)Actin polymerization, muscle function
METTL97BS-MTaseN1-histidineS100A9, NDUFB3 (His-x-His)Zinc binding, mitochondrial respiration
Hpm17BS-MTaseN3-histidineRpl3 (His-243)Ribosomal function (yeast)

Metabolic integration:

  • Muscle proteostasis: SETD3-mediated methylation stabilizes actin networks, influencing sarcomere integrity.
  • Disease links: Dysregulated 3MH metabolism correlates with muscle-wasting conditions (e.g., cachexia), though SETD3 mutations are not yet directly implicated [4] [6].

Compound Names Mentioned:

  • 3-Methyl-L-histidine
  • Actin
  • Myosin
  • S-adenosylmethionine (AdoMet)
  • Histidine methyltransferases (SETD3, METTL9, Hpm1)

Properties

CAS Number

368-16-1

Product Name

3-Methyl-L-histidine

IUPAC Name

(2S)-2-amino-3-(3-methylimidazol-4-yl)propanoic acid

Molecular Formula

C7H11N3O2

Molecular Weight

169.18 g/mol

InChI

InChI=1S/C7H11N3O2/c1-10-4-9-3-5(10)2-6(8)7(11)12/h3-4,6H,2,8H2,1H3,(H,11,12)/t6-/m0/s1

InChI Key

JDHILDINMRGULE-LURJTMIESA-N

SMILES

CN1C=NC=C1CC(C(=O)O)N

Solubility

200 mg/mL at 25 °C

Synonyms

3-methylhistidine
3-methylhistidine dihydrochloride
3-methylhistidine hydride
N tau-methylhistidine
N(tau)-methylhistidine

Canonical SMILES

CN1C=NC=C1CC(C(=O)O)N

Isomeric SMILES

CN1C=NC=C1C[C@@H](C(=O)O)N

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